3-Methyl-5-o-tolyl-1H-pyrazole 3-Methyl-5-o-tolyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1239484-58-2
VCID: VC2977573
InChI: InChI=1S/C11H12N2/c1-8-5-3-4-6-10(8)11-7-9(2)12-13-11/h3-7H,1-2H3,(H,12,13)
SMILES: CC1=CC=CC=C1C2=NNC(=C2)C
Molecular Formula: C11H12N2
Molecular Weight: 172.23 g/mol

3-Methyl-5-o-tolyl-1H-pyrazole

CAS No.: 1239484-58-2

Cat. No.: VC2977573

Molecular Formula: C11H12N2

Molecular Weight: 172.23 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-5-o-tolyl-1H-pyrazole - 1239484-58-2

Specification

CAS No. 1239484-58-2
Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
IUPAC Name 5-methyl-3-(2-methylphenyl)-1H-pyrazole
Standard InChI InChI=1S/C11H12N2/c1-8-5-3-4-6-10(8)11-7-9(2)12-13-11/h3-7H,1-2H3,(H,12,13)
Standard InChI Key BFKAVZKWTXSJGN-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NNC(=C2)C
Canonical SMILES CC1=CC=CC=C1C2=NNC(=C2)C

Introduction

Structural Characteristics and Identification

3-Methyl-5-o-tolyl-1H-pyrazole consists of a five-membered pyrazole ring with a methyl substituent at position 3 and an o-tolyl (2-methylphenyl) group at position 5. The compound is identified by the following characteristics:

Chemical Identity

ParameterValue
Molecular FormulaC₁₁H₁₂N₂
Molecular Weight172.23 g/mol
CAS Registry Number1239484-58-2
PubChem CID77068246
European Community (EC) NumberNot fully established

Structural Representations

The compound can be represented through various nomenclature systems and structural formats:

Representation SystemIdentifier
IUPAC Name5-methyl-3-(2-methylphenyl)-1H-pyrazole
Common Synonyms3-Methyl-5-o-tolyl-1H-pyrazole, 5-Methyl-3-(o-tolyl)-1H-pyrazole
SMILESCC1=CC=CC=C1C2=NNC(=C2)C
InChIInChI=1S/C11H12N2/c1-8-5-3-4-6-10(8)11-7-9(2)12-13-11/h3-7H,1-2H3,(H,12,13)
InChIKeyBFKAVZKWTXSJGN-UHFFFAOYSA-N

Physical and Chemical Properties

Physical Properties

The physical properties of 3-Methyl-5-o-tolyl-1H-pyrazole are crucial for its handling, storage, and application in various chemical processes.

PropertyCharacteristic
Physical StateSolid at room temperature
ColorTypically off-white to pale yellow
Storage ConditionsRecommended to be stored frozen
SolubilitySoluble in most organic solvents including DMSO, methanol, and dichloromethane

Chemical Reactivity

As a pyrazole derivative, this compound exhibits characteristic chemical properties:

  • The NH group in the pyrazole ring can participate in hydrogen bonding

  • The pyrazole ring can undergo electrophilic substitution reactions

  • The compound can act as a weak base due to the nitrogen atoms in the pyrazole ring

  • The o-tolyl group provides steric effects that influence reactivity patterns

Synthesis Methods

Several synthetic approaches can be employed to prepare 3-Methyl-5-o-tolyl-1H-pyrazole. These methods typically involve the cyclization of appropriate precursors.

Cyclization of Hydrazines with β-Dicarbonyl Compounds

One common approach involves the reaction of hydrazine with β-dicarbonyl compounds:

  • Reaction of a suitable β-diketone with hydrazine hydrate

  • Condensation followed by cyclization to form the pyrazole ring

  • Purification by recrystallization from suitable solvents

Alternative Synthetic Routes

Researchers have reported various other methods for synthesizing structurally similar pyrazole derivatives, which could be adapted for 3-Methyl-5-o-tolyl-1H-pyrazole synthesis:

  • Claisen-Schmidt condensation followed by cyclization with hydrazine hydrate

  • Reaction of α,β-unsaturated carbonyl compounds with hydrazines

  • Modification of existing pyrazole scaffolds through cross-coupling reactions

Biological ActivityPotential Application
Anti-inflammatoryTreatment of inflammatory conditions
AntimicrobialControl of bacterial and fungal infections
AnalgesicPain management therapies
AnticancerPotential in oncology research
Enzyme InhibitionPossible MAO-B inhibitory activity

Structure-Activity Relationships

The position and nature of substituents on the pyrazole ring significantly influence biological activity. For pyrazole derivatives:

  • The methyl group at position 3 can enhance lipophilicity and membrane permeability

  • The o-tolyl group at position 5 may contribute to specific protein binding interactions

  • The unsubstituted NH in the pyrazole ring can participate in hydrogen bonding with biological targets

Applications in Research and Industry

Pharmaceutical Research

3-Methyl-5-o-tolyl-1H-pyrazole serves as:

  • A building block for more complex bioactive molecules

  • A structure for medicinal chemistry optimization studies

  • A scaffold for developing structure-activity relationships

Agricultural Applications

Pyrazole derivatives similar to 3-Methyl-5-o-tolyl-1H-pyrazole have found applications in:

  • Herbicide development

  • Insecticide formulations

  • Plant growth regulators

Materials Science

Potential applications include:

  • Components in advanced polymeric materials

  • Precursors for coordination compounds

  • Building blocks for functional materials with specific properties

Hazard StatementDescriptionClassification
H302Harmful if swallowedAcute Toxicity, Category 4
H315Causes skin irritationSkin Irritation, Category 2
H319Causes serious eye irritationEye Irritation, Category 2
H335May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure, Category 3

Analytical Methods for Characterization

Multiple analytical techniques can be used to characterize 3-Methyl-5-o-tolyl-1H-pyrazole:

Spectroscopic Methods

TechniqueApplication
Nuclear Magnetic Resonance (NMR)Structural confirmation through ¹H and ¹³C NMR spectroscopy
Infrared Spectroscopy (IR)Identification of functional groups and bonding patterns
Mass Spectrometry (MS)Molecular weight determination and fragmentation pattern analysis
UV-Visible SpectroscopyDetermination of absorption characteristics

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC) for purity determination

  • Thin-Layer Chromatography (TLC) for reaction monitoring

  • Gas Chromatography (GC) for volatile derivatives and analysis

Comparison with Structurally Related Compounds

Isomeric Relationships

The positional isomer 3-Methyl-5-p-tolyl-1H-pyrazole differs from the target compound only in the position of the methyl group on the phenyl ring:

CompoundMethyl PositionCAS NumberProperties Differences
3-Methyl-5-o-tolyl-1H-pyrazoleortho (2-position)1239484-58-2Potentially different crystal structure and steric effects
3-Methyl-5-p-tolyl-1H-pyrazolepara (4-position)90861-52-2Different electronic distribution and possibly different biological activity

Structural Variations

Other structurally related pyrazole derivatives include:

  • 3-Methyl-1-phenyl-5-thioxo-4,5-dihydro-1H-pyrazole derivatives

  • 3-Methyl-1-phenylpyrazol-5-one and its derivatives

  • 3-Methyl-5-oxo-4-(phenyl hydrazono)-4,5-dihydro-pyrazol-1-yl derivatives

Current Research and Future Directions

Areas of Active Investigation

Current research involving pyrazole derivatives similar to 3-Methyl-5-o-tolyl-1H-pyrazole focuses on:

  • Development of novel synthetic methodologies with improved yields

  • Exploration of additional biological activities

  • Structure optimization for enhanced pharmacological properties

  • Applications in material science and coordination chemistry

Emerging Applications

Potential future applications may include:

  • Targeted drug delivery systems

  • Photosensitizers for photodynamic therapy

  • Chemical sensors and molecular recognition elements

  • Components in advanced electronic materials

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